molecular formula C8H14O3 B6170551 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne CAS No. 411224-75-4

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne

Cat. No. B6170551
CAS RN: 411224-75-4
M. Wt: 158.2
InChI Key:
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Description

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne (DMPO) is an organic compound with a unique structure that has been studied for its potential applications in scientific research. DMPO is a derivative of propyne, which is an alkyne with a triple bond between two carbon atoms and a single bond to a hydrogen atom. DMPO is also known as 3-propyn-2-yloxy-1-methoxypropane and is commonly used in laboratory experiments as a reagent for various purposes.

Mechanism of Action

DMPO acts by binding to proteins and modifying their activity. The compound binds to the active site of a protein and modifies its activity by either inhibiting or stimulating the protein's function. This allows researchers to study the structure and function of proteins and their interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPO are not yet fully understood. However, it has been suggested that the compound has a variety of effects on proteins and enzymes. For example, DMPO has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, DMPO has been shown to bind to certain proteins, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of using DMPO in laboratory experiments is its ability to bind to proteins and modify their activity. This allows researchers to study the structure and function of proteins and their interactions with other molecules. Additionally, DMPO is relatively easy to synthesize and is relatively stable, making it an ideal reagent for laboratory experiments.
However, there are some limitations to using DMPO in laboratory experiments. For example, DMPO is not very soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, the compound is not very stable in the presence of light and heat, making it difficult to use in experiments involving light or heat.

Future Directions

There are a variety of potential future directions for research involving DMPO. For example, researchers could explore the effects of DMPO on other proteins and enzymes, such as those involved in signal transduction pathways. Additionally, researchers could investigate the effects of DMPO on other biomolecules, such as DNA and RNA. Furthermore, researchers could explore the potential applications of DMPO in drug discovery and drug delivery. Finally, researchers could investigate the potential therapeutic applications of DMPO, such as its ability to modulate the activity of proteins involved in disease processes.

Synthesis Methods

DMPO is synthesized through a reaction between propyne and dimethoxypropane. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps. In the first step, the propyne reacts with the base to form a carbanion. In the second step, the carbanion reacts with the dimethoxypropane to form the desired product, DMPO.

Scientific Research Applications

DMPO has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug discovery. The compound has been used to study the structure and function of proteins, as it is able to bind to proteins and provide a structural framework for them. DMPO has also been used to study the kinetics of enzymes, as the compound can bind to the active site of an enzyme and modify its activity. Furthermore, DMPO has been used in drug discovery, as it can be used to study the binding of small molecules to proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne involves the reaction of propargyl alcohol with 1,1-dimethoxypropan-2-yl tosylate in the presence of a base to form the desired product.", "Starting Materials": [ "Propargyl alcohol", "1,1-dimethoxypropan-2-yl tosylate", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add propargyl alcohol to a flask", "Add 1,1-dimethoxypropan-2-yl tosylate to the flask", "Add base to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent to obtain the desired product" ] }

CAS RN

411224-75-4

Product Name

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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